2-(4,4-Dimethylcyclohexyl)aniline is an organic compound classified as an aromatic amine, specifically an aniline derivative. This compound features a cyclohexyl ring with two methyl groups at the 4-position and an amino group attached to a benzene ring. It serves as an important intermediate in various organic synthesis processes, particularly in the production of pharmaceuticals and agrochemicals. The compound's molecular formula is , with a molecular weight of approximately 203.32 g/mol.
2-(4,4-Dimethylcyclohexyl)aniline is synthesized from readily available precursors such as 2,4-dimethylcyclohexylbenzene through nitration and subsequent reduction processes. It belongs to the class of compounds known as anilines, which are characterized by the presence of an amino group attached to a benzene ring. Anilines are widely used in dye manufacturing, rubber processing, and as intermediates in the synthesis of various pharmaceuticals.
The synthesis of 2-(4,4-Dimethylcyclohexyl)aniline can be achieved through several methods:
The molecular structure of 2-(4,4-Dimethylcyclohexyl)aniline can be represented using various chemical notation systems:
InChI=1S/C14H21N/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15/h3-6,10-12H,7-9,15H2,1-2H3
CC1CCC(C(C1)C)C2=CC=CC=C2N
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 203.32 g/mol |
IUPAC Name | 2-(4,4-Dimethylcyclohexyl)aniline |
2-(4,4-Dimethylcyclohexyl)aniline participates in several chemical reactions:
The mechanism of action for 2-(4,4-Dimethylcyclohexyl)aniline involves its ability to act as a nucleophile in various chemical reactions. In substitution reactions, it can form covalent bonds with electrophilic centers on target molecules, which is crucial in synthetic organic chemistry . Its unique structure provides distinct steric and electronic properties that enhance its reactivity compared to other aniline derivatives.
The physical and chemical properties make it suitable for various applications in organic synthesis and industrial processes.
2-(4,4-Dimethylcyclohexyl)aniline has several applications in scientific research:
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1